molecular formula C44H40Cl3N5O11S B15144922 2-[[2-[3-[[4-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]phenyl]methyl]-2,5-dioxoimidazolidin-1-yl]acetyl]amino]-N-(4-chloro-3-nitrophenyl)sulfonyl-3-[4-[(4-chlorophenyl)methoxy]phenyl]propanamide

2-[[2-[3-[[4-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]phenyl]methyl]-2,5-dioxoimidazolidin-1-yl]acetyl]amino]-N-(4-chloro-3-nitrophenyl)sulfonyl-3-[4-[(4-chlorophenyl)methoxy]phenyl]propanamide

Cat. No.: B15144922
M. Wt: 953.2 g/mol
InChI Key: BBCRCNRTBDZUKL-UHFFFAOYSA-N
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Description

2-[[2-[3-[[4-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]phenyl]methyl]-2,5-dioxoimidazolidin-1-yl]acetyl]amino]-N-(4-chloro-3-nitrophenyl)sulfonyl-3-[4-[(4-chlorophenyl)methoxy]phenyl]propanamide is a complex organic compound characterized by multiple functional groups, including chloro, nitro, phenyl, and imidazolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-[3-[[4-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]phenyl]methyl]-2,5-dioxoimidazolidin-1-yl]acetyl]amino]-N-(4-chloro-3-nitrophenyl)sulfonyl-3-[4-[(4-chlorophenyl)methoxy]phenyl]propanamide typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, such as 4-chloro-3,5-dimethylphenol and 4-chlorophenylmethanol, which are then subjected to various coupling reactions, protection-deprotection steps, and functional group transformations. The final step often involves the formation of the imidazolidinone ring and the sulfonamide linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of advanced catalysts can be employed to enhance the efficiency of the process. Additionally, purification methods like recrystallization, chromatography, and distillation are crucial to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2-[[2-[3-[[4-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]phenyl]methyl]-2,5-dioxoimidazolidin-1-yl]acetyl]amino]-N-(4-chloro-3-nitrophenyl)sulfonyl-3-[4-[(4-chlorophenyl)methoxy]phenyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogenation catalysts can convert nitro groups to amines or reduce other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, palladium on carbon (Pd/C) for hydrogenation

    Nucleophiles: Sodium methoxide, potassium tert-butoxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[[2-[3-[[4-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]phenyl]methyl]-2,5-dioxoimidazolidin-1-yl]acetyl]amino]-N-(4-chloro-3-nitrophenyl)sulfonyl-3-[4-[(4-chlorophenyl)methoxy]phenyl]propanamide has several scientific research applications:

    Medicinal Chemistry: The compound’s structural complexity and functional groups make it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.

    Materials Science: Its unique properties can be exploited in the development of advanced materials, such as polymers or coatings with specific functionalities.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[[2-[3-[[4-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]phenyl]methyl]-2,5-dioxoimidazolidin-1-yl]acetyl]amino]-N-(4-chloro-3-nitrophenyl)sulfonyl-3-[4-[(4-chlorophenyl)methoxy]phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of multiple functional groups allows for diverse interactions, potentially affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • **2-[[2-[3-[[4-[2-(4-chlorophenoxy)ethoxy]phenyl]methyl]-2,5-dioxoimidazolidin-1-yl]acetyl]amino]-N-(4-chloro-3-nitrophenyl)sulfonyl-3-[4-[(4-chlorophenyl)methoxy]phenyl]propanamide
  • **2-[[2-[3-[[4-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]phenyl]methyl]-2,5-dioxoimidazolidin-1-yl]acetyl]amino]-N-(4-chloro-3-nitrophenyl)sulfonyl-3-[4-[(4-chlorophenyl)methoxy]phenyl]propanamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and research areas.

Properties

Molecular Formula

C44H40Cl3N5O11S

Molecular Weight

953.2 g/mol

IUPAC Name

2-[[2-[3-[[4-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]phenyl]methyl]-2,5-dioxoimidazolidin-1-yl]acetyl]amino]-N-(4-chloro-3-nitrophenyl)sulfonyl-3-[4-[(4-chlorophenyl)methoxy]phenyl]propanamide

InChI

InChI=1S/C44H40Cl3N5O11S/c1-27-19-35(20-28(2)42(27)47)62-18-17-61-33-13-7-30(8-14-33)23-50-25-41(54)51(44(50)56)24-40(53)48-38(43(55)49-64(59,60)36-15-16-37(46)39(22-36)52(57)58)21-29-5-11-34(12-6-29)63-26-31-3-9-32(45)10-4-31/h3-16,19-20,22,38H,17-18,21,23-26H2,1-2H3,(H,48,53)(H,49,55)

InChI Key

BBCRCNRTBDZUKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCCOC2=CC=C(C=C2)CN3CC(=O)N(C3=O)CC(=O)NC(CC4=CC=C(C=C4)OCC5=CC=C(C=C5)Cl)C(=O)NS(=O)(=O)C6=CC(=C(C=C6)Cl)[N+](=O)[O-]

Origin of Product

United States

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